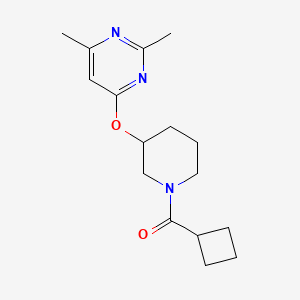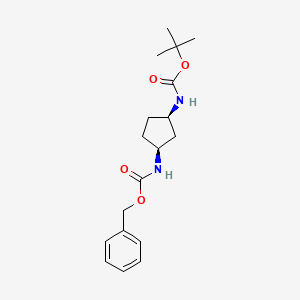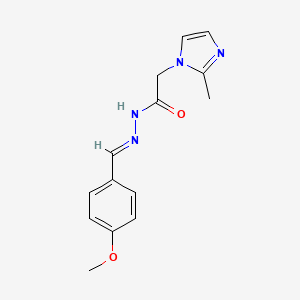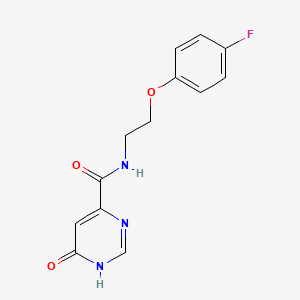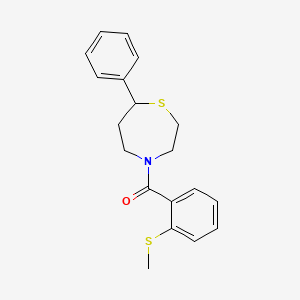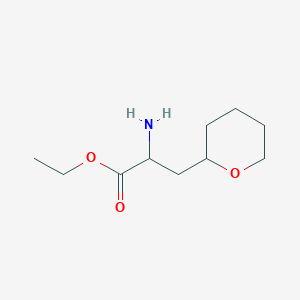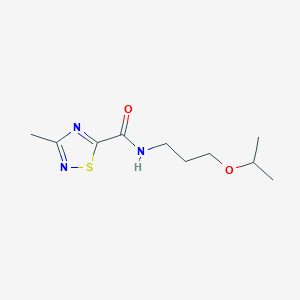![molecular formula C18H21FN4OS B2360225 5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-38-3](/img/structure/B2360225.png)
5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methylpiperidinyl group, a thiazolotriazol ring, and a hydroxyl group .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds have been a focus of research to understand their chemical properties and potential applications. For example, research has detailed the synthesis of isostructural compounds with similar fluorophenyl groups, highlighting the importance of crystallization and structure determination by single crystal diffraction (Kariuki et al., 2021). These studies are crucial for identifying the molecular conformation and intermolecular interactions, which are essential for their biological activities and potential therapeutic uses.
Biological Activities
Compounds within this class have demonstrated various biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties, making them of interest in medicinal chemistry and drug development.
Antibacterial and Antifungal Activities : Certain thiazole and triazole derivatives have shown significant antibacterial activity against common pathogens such as Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Santosh et al., 2018). These findings suggest the potential of these compounds to be developed as new antibacterial agents.
Antioxidant Properties : The antioxidant capacity of certain triazolo-thiadiazoles has been explored, demonstrating their ability to scavenge free radicals and reduce lipid peroxidation (Sunil et al., 2010). This property is beneficial for developing therapeutic agents aimed at oxidative stress-related diseases.
Anticancer Activity : Some fluorinated triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and screened for their anticancer activity against various cancer cell lines, showing moderate to good antiproliferative potency (Chowrasia et al., 2017). These results highlight the potential of such compounds in cancer therapy.
Properties
IUPAC Name |
5-[(3-fluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-11-5-4-8-22(10-11)15(13-6-3-7-14(19)9-13)16-17(24)23-18(25-16)20-12(2)21-23/h3,6-7,9,11,15,24H,4-5,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZYVBDUAHETNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)
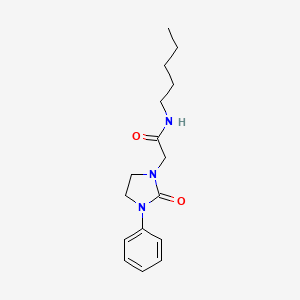
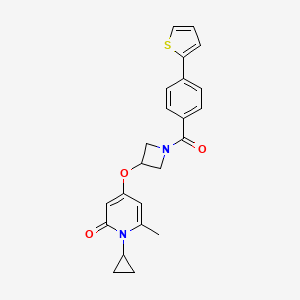
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)
![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)
